N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring:
Synthesis of the pyrrolidine ring: This step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions.
Coupling reactions: The final step involves coupling the cyclohexyl and pyrrolidine rings with the fluorophenyl group, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, and electrophiles like halogens, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(4,4-difluorocyclohexyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(4,4-difluorocyclohexyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these fluorine atoms may enhance the compound’s stability, lipophilicity, and ability to interact with molecular targets.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-12-1-3-14(4-2-12)22-10-11(9-15(22)23)16(24)21-13-5-7-17(19,20)8-6-13/h1-4,11,13H,5-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPFYRJPLDRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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